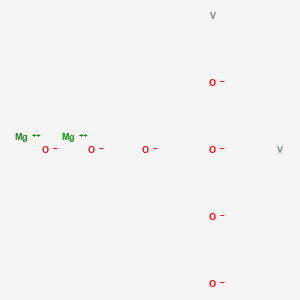

Magnesium vanadium oxide (MgV2O6)

Descripción general

Descripción

Synthesis Analysis

The synthesis of magnesium vanadium oxide involves various methodologies, each affecting the compound's final properties. A common approach includes sol-gel techniques, hydrothermal methods, and the impregnation-precipitation method. For instance, magnesium intercalated vanadium oxide xerogels have been synthesized using an ion removal sol-gel strategy, demonstrating the importance of structural Mg2+ on battery performance, indicating promise as a cathode material for future magnesium-based batteries (Jiefu Yin et al., 2016).

Molecular Structure Analysis

The molecular structure of MgV2O6 is characterized by the presence of vanadium-oxygen coordination environments and magnesium's role within this matrix. For example, vanadium-doped magnesium oxide nanoparticles show nanosphere and nanorod morphologies, primarily due to the ionic liquid's influence, revealing the structural versatility of MgV2O6 (H. Patil & Z. Murthy, 2016).

Aplicaciones Científicas De Investigación

Rechargeable Batteries : MgV2O6 has been explored as a cathode material for rechargeable aqueous magnesium ion batteries. Research indicates that multiphase oxide systems of MgV2O6 show better performance for Mg2+ insertion/deinsertion compared to single-phase systems. The addition of carbon enhances charge storage behavior of MgV2O6 (Vasic et al., 2022).

Photocatalysis : Vanadium-doped MgO nanoparticles, including MgV2O6, have been synthesized for photocatalytic applications. These nanoparticles have shown effectiveness in the degradation of methylene blue, a common organic pollutant, under UV light (Patil & Murthy, 2016).

Vanadium Bronze Formation : Studies have found that electrochemical reduction of vanadium pentoxide in magnesium solutions leads to the formation of magnesium vanadium bronzes, which are relevant for various electrochemical applications (Pereira‐Ramos, Messina, & Périchon, 1987).

Catalysis : MgV2O6 has been investigated as a catalyst, particularly in oxidation reactions. Studies include its role in butane oxidation and selective propene oxidation (Harding et al., 1993; Walter, 2011).

Magnesium-Ion Batteries : Research on magnesium intercalated vanadium oxide xerogels, like Mg0.1V2O5 · 2.35H2O, shows promise as cathode material for future magnesium-based batteries due to high voltage, energy density, and efficiency (Yin et al., 2016).

Optical and Thermal Properties : Comprehensive studies on MgV2O6 reveal its semiconductor nature with indirect band gaps and visible light-emitting properties, alongside an investigation into its thermal properties (Jin et al., 2022).

Surface Chemistry Analysis : Surface chemistry of MgV2O6 has been analyzed, showing weak Lewis acidity and significant basic character, which are important for its catalytic applications (Ramis, Busca, & Lorenzelli, 1994).

Structural Modifications : Structural studies of MgV2O6 in various conditions indicate its potential for modification and adaptation in different applications, including catalysis and energy storage (Burrows et al., 1999).

Direcciones Futuras

MgV2O6 has attracted considerable research interest in recent years, particularly as a potential anode material for magnesium ion rechargeable batteries . Future research directions may include exploring ways to enhance the charge storage behavior of MgV2O6, such as the addition of carbon , and investigating the use of MgV2O6 in other applications.

Propiedades

IUPAC Name |

dimagnesium;oxygen(2-);vanadium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2Mg.7O.2V/q2*+2;7*-2;; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AILHLQDLZVZNPS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[Mg+2].[Mg+2].[V].[V] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Mg2O7V2-10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.49 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Dimagnesium;oxygen(2-);vanadium | |

CAS RN |

13573-13-2 | |

| Record name | Magnesium vanadium oxide (MgV2O6) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013573132 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Magnesium divanadium hexaoxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.623 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 3-hydroxybenzo[b]thiophene-2-carboxylate](/img/structure/B83187.png)